H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2
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Overview
Description
The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical applications, often used in research and industrial settings due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The peptide H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate in enzymatic assays to investigate protease activity.
Biology
In biological research, this peptide can be used to study protein-protein interactions, cellular uptake mechanisms, and peptide-based drug delivery systems.
Medicine
Industry
In industrial settings, this peptide can be used in the development of biosensors, diagnostic assays, and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from triggering signal transduction cascades to inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
H-D-Ala-Leu-Lys-AMC: A fluorogenic substrate used in enzymatic assays.
D-Ala-Lys-AMCA: A substrate for proton-coupled oligopeptide transporter 1 (PEPT1) that emits blue fluorescence.
Uniqueness
The uniqueness of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-NH2 lies in its specific amino acid sequence, which can be tailored for particular research or industrial applications. Its sequence can be modified to enhance stability, binding affinity, or biological activity, making it a versatile tool in various scientific fields.
Properties
Molecular Formula |
C72H139N21O14 |
---|---|
Molecular Weight |
1523.0 g/mol |
IUPAC Name |
(2R)-2,6-diamino-N-[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C72H139N21O14/c1-41(2)37-55(90-64(99)49(79)25-13-19-31-73)69(104)82-46(10)62(97)87-52(28-16-22-34-76)67(102)92-57(39-43(5)6)71(106)83-47(11)61(96)86-51(27-15-21-33-75)65(100)89-54(30-18-24-36-78)68(103)93-58(40-44(7)8)72(107)84-48(12)63(98)88-53(29-17-23-35-77)66(101)91-56(38-42(3)4)70(105)81-45(9)60(95)85-50(59(80)94)26-14-20-32-74/h41-58H,13-40,73-79H2,1-12H3,(H2,80,94)(H,81,105)(H,82,104)(H,83,106)(H,84,107)(H,85,95)(H,86,96)(H,87,97)(H,88,98)(H,89,100)(H,90,99)(H,91,101)(H,92,102)(H,93,103)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
InChI Key |
WDNBZWRKDSJVDK-PHLURGDWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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